REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH3:11])[N:10]=1)[C:5]([OH:7])=[O:6].[NH:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1>[OH-].[Na+]>[CH3:11][C:9]1[CH:8]=[C:4]([CH:3]=[C:2]([N:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)[N:10]=1)[C:5]([OH:7])=[O:6] |f:2.3|
|
Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)O)C=C(N1)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The crude product is again dissolved in 1 N aq. NaOH (3 mL)
|
Type
|
CUSTOM
|
Details
|
methanol (1 mL) and purified by MPLC on RP-C18-silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C(=O)O)C=C(N1)N1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.18 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |